molecular formula C11H15N5O4S B1366393 N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide

N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide

Cat. No.: B1366393
M. Wt: 313.34 g/mol
InChI Key: JUFDUUZKNPZVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an azide group, a nitro group, and a sulfonamide group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the tosylation of 2-amino-2-ethyl-1,3-propanediol to obtain a di-O-tosyl compound. This intermediate is then subjected to nucleophilic substitution with sodium azide to introduce the azide groups . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the presence of azide groups, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMSO at elevated temperatures.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products Formed

    Triazoles: Formed from azide groups through cycloaddition reactions.

    Amines: Formed from the reduction of nitro groups.

    Sulfonic Acids: Formed from the oxidation of sulfonamide groups.

Scientific Research Applications

N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide involves its interaction with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings that can interact with biological targets. The nitro group can undergo reduction to form amines, which can further interact with enzymes and receptors. The sulfonamide group can act as a functional group in drug molecules, enhancing their solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide is unique due to the combination of azide, nitro, and sulfonamide groups in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C11H15N5O4S

Molecular Weight

313.34 g/mol

IUPAC Name

N-(1-azido-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C11H15N5O4S/c1-8(2)9(7-13-15-12)14-21(19,20)11-6-4-3-5-10(11)16(17)18/h3-6,8-9,14H,7H2,1-2H3

InChI Key

JUFDUUZKNPZVQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN=[N+]=[N-])NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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